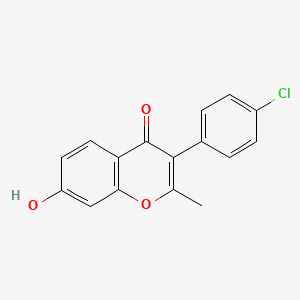
3-(4-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
概要
説明
3-(4-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. This compound is characterized by the presence of a chromenone core structure substituted with a 4-chlorophenyl group at the 3-position, a hydroxyl group at the 7-position, and a methyl group at the 2-position. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
作用機序
Target of Action
Similar compounds such as sr-9009, a rev-erb agonist, have been shown to target nuclear receptor subfamily 1 group d member 1 and nuclear receptor subfamily 1 group d member 2 .
Mode of Action
Related compounds like pitolisant act as an antagonist/inverse agonist at h3 receptors . Another compound, Chlorfenapyr, is thought to act as an uncoupler in mitochondrial oxidative phosphorylation .
Biochemical Pathways
Related compounds like paclobutrazol affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Result of Action
For instance, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
生化学分析
Biochemical Properties
3-(4-Chlorophenyl)-7-hydroxy-2-methylchromen-4-one plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as glutathione peroxidase and glutathione reductase, which are crucial in maintaining cellular redox balance . The compound also interacts with catalase, an enzyme involved in the decomposition of hydrogen peroxide into water and oxygen . These interactions suggest that 3-(4-Chlorophenyl)-7-hydroxy-2-methylchromen-4-one may have antioxidant properties, helping to mitigate oxidative stress within cells.
Cellular Effects
The effects of 3-(4-Chlorophenyl)-7-hydroxy-2-methylchromen-4-one on various cell types and cellular processes are profound. In dopaminergic neuroblastoma cells (SH-SY5Y), the compound has been shown to protect against hydrogen peroxide-induced oxidative stress by reducing reactive oxygen species levels and increasing the levels of reduced glutathione . This indicates that 3-(4-Chlorophenyl)-7-hydroxy-2-methylchromen-4-one can enhance cellular antioxidant defenses. Additionally, it has been reported to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its potential therapeutic benefits .
Molecular Mechanism
At the molecular level, 3-(4-Chlorophenyl)-7-hydroxy-2-methylchromen-4-one exerts its effects through various mechanisms. It binds to enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase, enhancing their activity . This binding interaction helps in scavenging reactive oxygen species and maintaining cellular redox balance. Furthermore, the compound has been shown to inhibit the activity of certain pro-inflammatory enzymes, thereby reducing inflammation . These molecular interactions underline the compound’s potential as an antioxidant and anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Chlorophenyl)-7-hydroxy-2-methylchromen-4-one have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various conditions, maintaining its efficacy over extended periods . Long-term studies have shown that it continues to provide protective effects against oxidative stress and inflammation, suggesting its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of 3-(4-Chlorophenyl)-7-hydroxy-2-methylchromen-4-one vary with different dosages in animal models. At lower doses, the compound has been observed to provide significant antioxidant and anti-inflammatory benefits without any adverse effects . At higher doses, some toxic effects have been reported, including potential liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
3-(4-Chlorophenyl)-7-hydroxy-2-methylchromen-4-one is involved in various metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as glutathione peroxidase, glutathione reductase, and catalase, which are crucial in detoxifying reactive oxygen species . These interactions help in maintaining cellular redox balance and reducing oxidative damage. Additionally, the compound may influence metabolic flux and metabolite levels, further contributing to its therapeutic potential .
Transport and Distribution
Within cells and tissues, 3-(4-Chlorophenyl)-7-hydroxy-2-methylchromen-4-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to areas where it can exert its antioxidant and anti-inflammatory effects . The compound’s ability to cross the blood-brain barrier also suggests its potential for treating neurological disorders associated with oxidative stress .
Subcellular Localization
The subcellular localization of 3-(4-Chlorophenyl)-7-hydroxy-2-methylchromen-4-one plays a crucial role in its activity and function. The compound has been observed to localize within the cytoplasm and mitochondria, where it can directly interact with enzymes involved in redox balance . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The presence of 3-(4-Chlorophenyl)-7-hydroxy-2-methylchromen-4-one in these subcellular locations underscores its potential to mitigate oxidative stress and support cellular health.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base. The reaction mixture is heated under reflux to facilitate the condensation and cyclization processes.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(4-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone core can be reduced to form a dihydro derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-7-oxo-2-methyl-4H-chromen-4-one.
Reduction: Formation of 3-(4-chlorophenyl)-7-hydroxy-2-methyl-4H-dihydrochromen-4-one.
Substitution: Formation of 3-(4-substituted phenyl)-7-hydroxy-2-methyl-4H-chromen-4-one derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
類似化合物との比較
Similar Compounds
3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one: Lacks the methyl group at the 2-position.
3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one: Contains a bromine atom instead of chlorine on the phenyl ring.
3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one: Contains a fluorine atom instead of chlorine on the phenyl ring.
Uniqueness
3-(4-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is unique due to the specific combination of substituents on the chromenone core. The presence of the 4-chlorophenyl group, 7-hydroxy group, and 2-methyl group imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-9-15(10-2-4-11(17)5-3-10)16(19)13-7-6-12(18)8-14(13)20-9/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPNJSGZMIGJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419955 | |
| Record name | 3-(4-chlorophenyl)-7-hydroxy-2-methylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314243-91-9 | |
| Record name | 3-(4-chlorophenyl)-7-hydroxy-2-methylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B3032549.png)
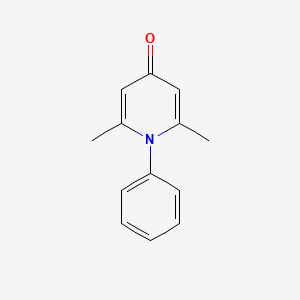
![4-chloro-5-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B3032551.png)
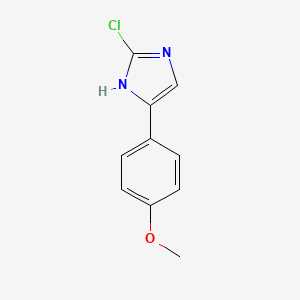

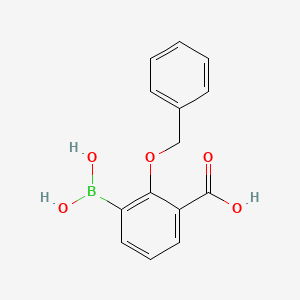
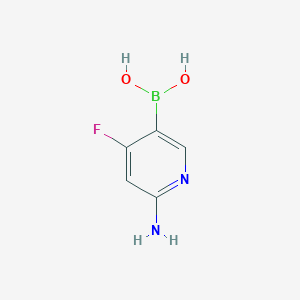
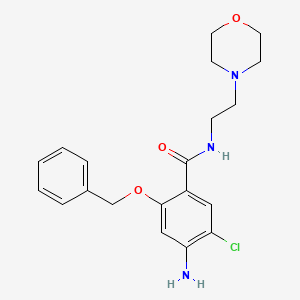
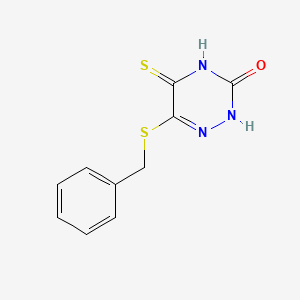
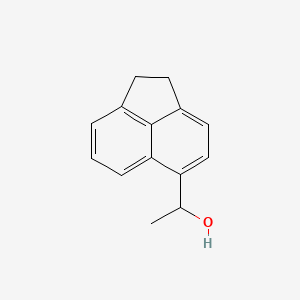

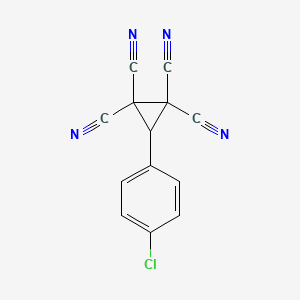

![2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-](/img/structure/B3032569.png)
